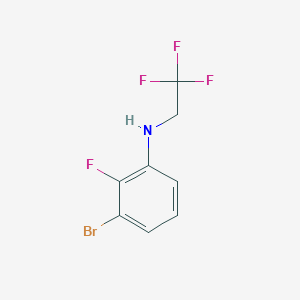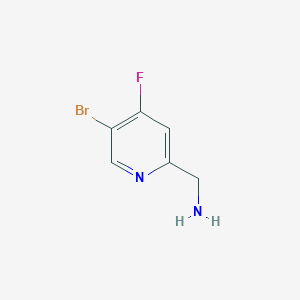![molecular formula C12H10N2O B12851187 1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
1-[2-(5-Pyrimidinyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(5-Pyrimidinyl)phenyl]ethanone is an organic compound with the molecular formula C12H10N2O It is characterized by the presence of a pyrimidine ring attached to a phenyl group, which is further connected to an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-[2-(5-Pyrimidinyl)phenyl]ethanone typically involves the reaction of 2-bromo-5-pyrimidine with phenylacetylene under palladium-catalyzed conditions. The reaction proceeds through a Heck coupling mechanism, resulting in the formation of the desired product. The reaction conditions generally include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically around 100-120°C, for several hours to ensure complete conversion.
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
1-[2-(5-Pyrimidinyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the ethanone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms on the ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2-(5-Pyrimidinyl)phenyl]ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-[2-(5-Pyrimidinyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating the signaling pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-[2-(5-Pyrimidinyl)phenyl]ethanone can be compared with other similar compounds, such as:
1-(2,4-Dimethylpyrimidin-5-yl)ethanone: This compound has methyl groups on the pyrimidine ring, which can affect its reactivity and binding properties.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: The presence of hydroxyl and methoxy groups on the phenyl ring can influence its chemical behavior and biological activity.
1-(2,4,5-Trimethylphenyl)ethanone: The trimethyl substitution pattern on the phenyl ring can alter its physical and chemical properties.
Eigenschaften
Molekularformel |
C12H10N2O |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1-(2-pyrimidin-5-ylphenyl)ethanone |
InChI |
InChI=1S/C12H10N2O/c1-9(15)11-4-2-3-5-12(11)10-6-13-8-14-7-10/h2-8H,1H3 |
InChI-Schlüssel |
LTSIUGGWWQOHIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



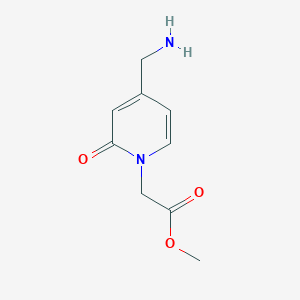


![2,3-Dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)butanoic acid](/img/structure/B12851131.png)


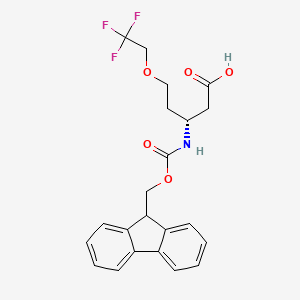
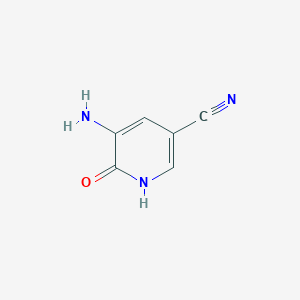
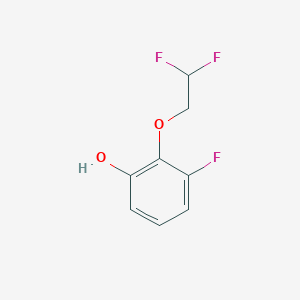
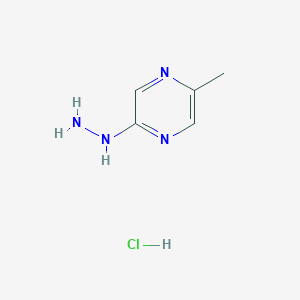
![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
